FSCPX

Descripción general

Descripción

Aplicaciones Científicas De Investigación

FSCPX se utiliza ampliamente en la investigación científica para estudiar las funciones de los receptores de adenosina A1 en varios procesos fisiológicos y patológicos. Algunas de sus aplicaciones clave incluyen:

Investigación cardiovascular: this compound se utiliza para investigar el papel de los receptores de adenosina A1 en la regulación de la frecuencia cardíaca y la contractilidad miocárdica.

Neurociencia: Se emplea para estudiar los efectos de la adenosina sobre la neurotransmisión y la neuroprotección.

Desarrollo de fármacos: El compuesto se utiliza como herramienta para desarrollar nuevos fármacos que se dirigen a los receptores de adenosina para diversas afecciones médicas.

Mecanismo De Acción

FSCPX ejerce sus efectos al unirse irreversiblemente al receptor de adenosina A1. El grupo fluorosulfonilo reacciona con residuos nucleofílicos en el receptor, formando un enlace covalente. Esta unión irreversible evita la activación del receptor por la adenosina endógena, bloqueando así sus efectos fisiológicos . El objetivo molecular principal de this compound es el receptor de adenosina A1, que participa en varias vías de señalización relacionadas con las funciones del sistema cardiovascular y nervioso .

Análisis Bioquímico

Biochemical Properties

FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .

Cellular Effects

This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FSCPX implica múltiples pasos, comenzando desde precursores disponibles comercialmente

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de this compound generalmente sigue protocolos de síntesis orgánica estándar, que incluyen pasos de purificación como recristalización y cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: FSCPX principalmente sufre reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia del grupo fluorosulfonilo. Este grupo reacciona con nucleófilos, lo que lleva a la formación de enlaces covalentes con proteínas diana .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como la ciclopentilamina, la dipropilamina y el cloruro de fluorosulfonilo. Las reacciones generalmente se llevan a cabo en condiciones controladas, que incluyen temperaturas específicas y niveles de pH, para garantizar la formación del producto deseado .

Principales productos formados: El principal producto formado a partir de las reacciones que involucran this compound es el complejo unido covalentemente con el receptor de adenosina A1. Esta unión irreversible es crucial para su función como antagonista .

Comparación Con Compuestos Similares

FSCPX es único debido a su unión irreversible al receptor de adenosina A1. Otros compuestos similares incluyen:

DPCPX (8-ciclopentil-1,3-dipropilxantina): Un antagonista selectivo del receptor de adenosina A1 pero con unión reversible.

CPX (8-ciclopentil-1,3-dimetilxantina): Otro antagonista reversible del receptor de adenosina A1.

KW-3902 (8-(noradamantan-3-il)-1,3-dipropilxantina): Un antagonista selectivo del receptor de adenosina A1 con unión reversible.

La unión irreversible de this compound proporciona una ventaja distinta en estudios que requieren un bloqueo prolongado del receptor .

Propiedades

IUPAC Name |

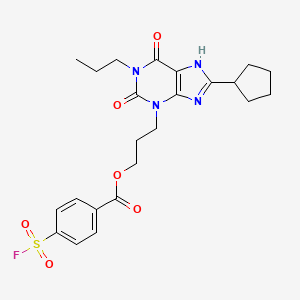

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166094 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-56-7 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.